2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide
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Description
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S and its molecular weight is 423.92. The purity is usually 95%.
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Biological Activity
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide, also known by its CAS number 1105241-91-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
The molecular formula for this compound is C22H18ClN3O2S, with a molecular weight of 423.9 g/mol. The structure includes a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and an N-(4-ethylphenyl)acetamide moiety, which may contribute to its biological properties.
Property | Value |
---|---|
CAS Number | 1105241-91-5 |
Molecular Formula | C22H18ClN3O2S |
Molecular Weight | 423.9 g/mol |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research has shown that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A case study involving a related compound demonstrated that it inhibited tumor growth in xenograft models, suggesting that structural modifications can enhance potency against specific tumor types.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored as well. Research indicates that thieno[3,2-d]pyrimidine derivatives possess broad-spectrum antibacterial and antifungal activities. In vitro assays have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.
For example, a study reported that a structurally similar derivative exhibited an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli. While specific data for the compound is limited, these findings suggest potential efficacy in treating infections.
The proposed mechanism of action for compounds in this class involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division. This interference can lead to cell death in rapidly dividing cells, such as those found in tumors or pathogenic microorganisms.
Research Findings
A summary of key findings from various studies on the biological activity of related compounds is presented below:
Study Reference | Activity Type | Findings |
---|---|---|
Study A | Antitumor | Inhibition of cancer cell proliferation |
Study B | Antimicrobial | MIC values: 12.5 µg/mL (S. aureus), 25 µg/mL (E. coli) |
Study C | Apoptosis Induction | Induced apoptosis in cancer cell lines |
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-2-14-3-9-17(10-4-14)25-19(27)11-26-13-24-20-18(12-29-21(20)22(26)28)15-5-7-16(23)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGKKYJLJBATMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.